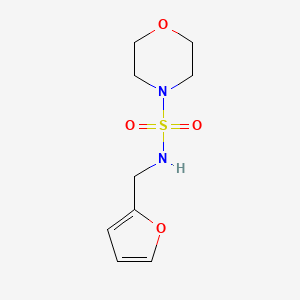

N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c12-16(13,11-3-6-14-7-4-11)10-8-9-2-1-5-15-9/h1-2,5,10H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEJVYQVBVRWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Predictive Toxicology and Safety Profiling of Furan-Based Sulfonamides

The following technical guide is structured to serve as an operational framework for drug discovery scientists evaluating furan-based sulfonamide candidates. It prioritizes mechanistic understanding and predictive workflows over generic safety advice.

A Bioactivation-Centric Technical Guide

Executive Summary

Furan-based sulfonamides (e.g., Furosemide) represent a pharmacologically privileged scaffold, often exhibiting potent carbonic anhydrase inhibition and diuretic activity. However, this structural class carries a bifurcated toxicity risk: the furan moiety is prone to metabolic bioactivation by Cytochrome P450 (CYP450) enzymes, leading to hepatotoxicity, while the sulfonamide group is associated with idiosyncratic hypersensitivity (SJS/TEN).

This guide provides a rigorous predictive framework for assessing these risks early in the lead optimization phase. By integrating in silico metabolic modeling with in vitro reactive metabolite trapping, researchers can distinguish between benign furan scaffolds and those liable to generate the toxic metabolite cis-2-butene-1,4-dial (BDA) .

Mechanistic Toxicology: The Furan-Sulfonamide Liability

Understanding the causality of toxicity is prerequisite to prediction. The safety profile is governed by two distinct pathways.

Furan Bioactivation (The Hepatotoxic Driver)

The furan ring is not inert. It undergoes oxidative metabolism, primarily catalyzed by CYP2E1 (and to a lesser extent CYP3A4).

-

Oxidation: The furan ring is oxidized to a transient furan-2,3-epoxide or directly to the ring-opened unsaturated dialdehyde.

-

Formation of BDA: The ultimate reactive metabolite is cis-2-butene-1,4-dial (BDA) .[1][2][3]

-

Covalent Binding: BDA is a potent electrophile (Michael acceptor) that alkylates cellular nucleophiles (protein thiols, DNA), leading to hepatocellular necrosis and potential carcinogenicity.

Sulfonamide Hypersensitivity (The Immunogenic Driver)

The sulfonamide moiety (

Visualization: The Bioactivation Pathway

The following diagram details the metabolic cascade of a generic furan-based sulfonamide, highlighting the divergence between detoxification (GSH conjugation) and toxicity.

Figure 1: Dual metabolic activation pathways of furan-based sulfonamides leading to hepatotoxicity (via BDA) and hypersensitivity (via nitroso-sulfonamide).[4]

Predictive Framework: Step-by-Step Assessment

To de-risk a furan-sulfonamide candidate, a tiered screening approach is required.

Tier 1: In Silico Structural Assessment

Before synthesis, evaluate the "metabolic lability" of the furan ring.

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the furan ring (e.g., nitro, carboxyl) generally reduce CYP-mediated oxidation by lowering electron density. Electron-donating groups (alkyls) increase bioactivation risk.

-

Steric Hindrance: Substitution at the C2/C5 positions can block CYP access, preventing epoxide formation.

-

Tools: Use QM/DFT models to calculate the Activation Energy (

) of furan epoxidation. High

Tier 2: In Vitro Reactive Metabolite Trapping

This is the "Go/No-Go" decision point. Standard stability assays are insufficient; you must specifically trap the BDA intermediate.

Table 1: Key In Vitro Screening Assays

| Assay Type | Trapping Agent | Target Metabolite | Readout | Success Criteria |

| GSH Trapping | Glutathione (GSH) | Electrophiles (BDA, Epoxides) | LC-MS/MS (Neutral Loss 129 Da) | < 50 pmol adduct/mg protein |

| Cyanide Trapping | Potassium Cyanide (KCN) | Iminium ions / Hard electrophiles | LC-MS/MS | Absence of cyano-adducts |

| Semicarbazide | Semicarbazide | Dialdehydes (BDA specifically) | LC-MS/MS (Bis-semicarbazone) | Absence of pyridazine deriv. |

| TDI Assay | N/A | CYP Inactivation | IC50 shift (-/+ NADPH) |

Experimental Protocol: Microsomal GSH Trapping

Objective: Quantify the formation of reactive furan metabolites using human liver microsomes (HLM).

Materials:

-

Test Compound (10 mM DMSO stock)

-

Pooled Human Liver Microsomes (20 mg/mL)

-

NADPH Regenerating System

-

Glutathione (GSH) - 5 mM final concentration

-

Quench Solution: Acetonitrile with 0.1% Formic Acid

Workflow:

-

Pre-incubation: Mix HLM (1 mg/mL final), GSH (5 mM), and Test Compound (10 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Control A: No NADPH (detects non-CYP reactivity).

-

Control B: Furosemide (positive control for furan bioactivation).[4]

-

-

Termination: Add 2 volumes of ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

-

Analysis: Inject supernatant into LC-HRMS (High-Resolution Mass Spec).

-

Data Processing: Search for [M + GSH - 2H]+ adducts (typical for furan ring opening/pyrrole formation) or [M + GSH + 16]+ (epoxide).

Tier 3: In Vivo Biomarkers

If a compound proceeds to animal studies, monitor specific biomarkers for furan toxicity:

-

Serum ALT/AST: General liver injury (low sensitivity for early detection).

-

Nrf2 Pathway Activation: Furan metabolites induce oxidative stress. Monitor Nrf2 nuclear translocation or HO-1 upregulation in liver tissue.

-

Covalent Binding Index (CBI): Administer radiolabeled drug and measure radioactivity bound to hepatic proteins. A CBI < 50 is generally considered low risk.

Risk Mitigation & Structural Design

If your lead compound shows high BDA formation, employ these medicinal chemistry strategies:

-

Scaffold Hopping: Replace the furan with a thiophene (less reactive S-oxidation) or oxazole (metabolically stable).

-

Blocking Metabolic Hotspots: Introduce a substituent (e.g., -Cl, -CF3) at the 5-position of the furan ring. This sterically and electronically disfavors CYP oxidation.

-

Reduce Lipophilicity (LogD): Lowering LogD reduces the affinity for CYP active sites generally, decreasing the rate of bioactivation.

Decision Logic for Optimization

The following workflow guides the optimization process based on screening data.

Figure 2: Iterative optimization workflow for mitigating reactive metabolite risks.

References

-

Peterson, L. A. (2013).[5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

-

Mitchell, J. R., et al. (1976).[4] The role of biotransformation in chemical-induced liver injury. Environmental Health Perspectives, 15, 27-38.[4] Link

-

Sullivan, J. B., & Krieger, G. R. (2001). Clinical Environmental Health and Toxic Exposures. Lippincott Williams & Wilkins. (Referenced for Sulfonamide Hypersensitivity mechanisms).[4]

-

U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

-

Regal, K. A., et al. (2017). Metabolism of Furan by Human Liver Microsomes and its Inhibition by Cytochrome P450 Inhibitors. Drug Metabolism and Disposition, 45(11), 1154-1162. Link

Sources

- 1. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Metabolic stability of N-(furan-2-ylmethyl)morpholine-4-sulfonamide in silico

Title: In Silico Metabolic Stability Profiling of N-(furan-2-ylmethyl)morpholine-4-sulfonamide: A Mechanistic Evaluation Guide

Executive Summary

This technical guide provides a comprehensive in silico assessment framework for N-(furan-2-ylmethyl)morpholine-4-sulfonamide .[1] While sulfonamide linkers generally offer robust proteolytic stability, this specific scaffold presents distinct metabolic liabilities—primarily centered on the bioactivation of the furan ring and oxidative lability of the morpholine heterocycle.

This document outlines a tiered computational workflow to predict Intrinsic Clearance (

Structural Deconstruction & Metabolic Liabilities

To accurately predict metabolic stability, we must first deconstruct the molecule into its constituent pharmacophores and analyze their electronic properties in the context of Cytochrome P450 (CYP) catalysis.

Compound: N-(furan-2-ylmethyl)morpholine-4-sulfonamide[1]

| Fragment | Structural Feature | Metabolic Liability Risk (High/Med/Low) | Primary Mechanism |

| Furan Ring | 5-membered aromatic ether | HIGH (Critical) | Bioactivation: CYP-mediated oxidation to cis-2-butene-1,4-dial (reactive enedial).[1] |

| Morpholine | Saturated heterocycle | MEDIUM | |

| Sulfonamide | LOW | Stable: Resistant to hydrolysis; potential for N-dealkylation (minor).[1] | |

| Methylene Bridge | LOW/MED | Hydroxylation: Benzylic-like oxidation (facilitated by furan |

The Furan Structural Alert

The furan ring is the most critical liability. Unlike phenyl bioisosteres, furan is a "structural alert" in medicinal chemistry.[1] CYP450 enzymes (specifically CYP2E1 and CYP3A4 ) can oxidize the furan ring, not to a stable phenol, but to a reactive epoxide or radical intermediate that opens to form cis-2-butene-1,4-dial [1].[1][2] This electrophile readily forms adducts with proteins and DNA, leading to hepatotoxicity.

Morpholine Oxidation

While morpholine is often used to improve solubility, it is susceptible to oxidative attack at the carbon atoms adjacent to the oxygen (C2/C6) or nitrogen (C3/C5). However, in this specific molecule, the nitrogen is part of a sulfonamide. The strong electron-withdrawing nature of the sulfonyl group (

The In Silico Workflow[3][4][5][6][7]

A robust stability assessment requires a cascade of computational techniques, moving from rapid rule-based screening to high-precision quantum mechanics.[1]

Workflow Diagram

Figure 1: Hierarchical in silico workflow for metabolic stability assessment, progressing from statistical models to quantum mechanical validation.

Step-by-Step Experimental Protocols

Phase I: Rapid SOM Prediction (Ligand-Based)

Objective: Identify which atoms are most likely to be attacked by CYPs.[1]

-

Software Setup: Use tools like SmartCyp (open source) or StarDrop (commercial).[1]

-

Protocol:

-

Generate the SMILES string: C1COCCN1S(=O)(=O)NCC2=CC=CO2.[1]

-

Run the SOM prediction algorithm.

-

Expected Result: The algorithm will assign a "Lability Score" to each atom.

-

Hypothesis: The

-carbons of the furan ring (C2/C5) and the methylene bridge will show the highest scores due to electronic activation and accessibility.

-

Phase II: Structure-Based Docking (CYP Interaction)

Objective: Determine if the molecule fits into the active site of relevant CYPs (specifically CYP2E1 for furan and CYP3A4 for general clearance) in a conformation that permits oxidation.

-

Protein Preparation:

-

Ligand Preparation:

-

Generate 3D conformers.[1] Calculate protonation states at pH 7.4 (Sulfonamide N is usually neutral, pKa ~10).

-

-

Docking Protocol:

-

Define Grid Box: Centered on the Heme Iron (

). -

Constraint: Apply a distance constraint (optional but recommended) requiring a ligand atom to be within 4-6 Å of the Heme Iron.

-

Metric: Measure the Distance to Iron (

) for the vulnerable hydrogens identified in Phase I. -

Threshold:

Å indicates a high probability of metabolism.[1]

-

Phase III: Quantum Mechanical (QM) Validation

Objective: Calculate the energy required to break the C-H bond (Bond Dissociation Energy - BDE). This is the "gold standard" for predicting metabolic rates.

-

Level of Theory: B3LYP/6-31G* or M06-2X/def2-TZVP.

-

Calculation:

-

Interpretation: Lower BDE correlates with faster metabolism.[1]

Mechanism of Toxicity: The Furan Bioactivation

The most significant finding from an in silico screen of this molecule is not just "instability" but "toxicity." The diagram below details the specific pathway that must be flagged.

Figure 2: Bioactivation pathway of the furan moiety. The formation of cis-2-butene-1,4-dial is a critical safety flag predicted by metabolite simulation tools.

Mitigation Strategies (Molecular Design)

If the in silico data confirms high clearance or toxicity risks, the following structural modifications are recommended:

| Modification Strategy | Rationale | Predicted Effect |

| Replace Furan with Thiophene | Thiophene is aromatic (S-heterocycle) but less prone to ring opening than furan.[1] | Increased Stability: Higher BDE for |

| Replace Furan with Oxazole | Oxazole is less electron-rich and blocks the metabolic soft spot.[1] | High Stability: Significantly reduces CYP affinity.[1] |

| Deuteration | Replace H with D at the methylene bridge or morpholine | Kinetic Isotope Effect: Slows C-H bond breakage ( |

| Morpholine Bridging | Use bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).[1] | Steric Hindrance: Blocks CYP access to the ring carbons. |

References

-

Peterson, L. A. (2013).[1][4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[1][4] [1]

-

Shaikh, A. R., et al. (2009).[1] Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Inorganic Biochemistry, 103(1), 1-10.[1]

-

Kirchmair, J., et al. (2012).[1] Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–401.[1]

-

Optibrium. (2024).[1][5] StarDrop™: Predicting Metabolic Stability.[1]

-

Simulations Plus. (2024).[1][6] ADMET Predictor®: Metabolism Module.

Sources

- 1. N-(furan-2-ylmethyl)-8-sulfanylquinoline-4-carboxamide | C15H12N2O2S | CID 126611777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. news-medical.net [news-medical.net]

- 6. Buy N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide [smolecule.com]

Methodological & Application

Optimal Reaction Conditions for Sulfamoylation of Furan-2-ylmethylamine

Topic: Optimal reaction conditions for sulfamoylation of furan-2-ylmethylamine Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists

Abstract

This application note details the optimized synthetic protocol for the

Introduction & Scientific Context

The sulfamate and sulfamide moieties are bioisosteres of the sulfonamide group, widely recognized for their ability to coordinate zinc ions in the active sites of metalloenzymes.[1] Furan-2-ylmethylamine is a frequent scaffold in medicinal chemistry due to the furan ring's ability to engage in

Why this reaction matters:

-

Target: Synthesis of

-(furan-2-ylmethyl)sulfamide ( -

Challenge: Primary amines are nucleophilic, but the sulfur center in sulfamide (

) is relatively unreactive, requiring thermal activation or specific leaving groups. -

Solution: A trans-sulfamoylation approach driven by the entropy of ammonia release.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the primary amine nitrogen onto the sulfur atom of the sulfamide reagent. This is an equilibrium process driven forward by the expulsion of ammonia (

Figure 1: Mechanistic pathway of the trans-sulfamoylation reaction. The evolution of ammonia gas drives the equilibrium toward the product.

Optimization of Reaction Conditions

The efficiency of this transformation relies heavily on solvent choice, temperature, and stoichiometry. The following data summarizes the optimization parameters to maximize yield and minimize the formation of symmetrical bis-sulfamides (

Critical Parameters

| Parameter | Condition Tested | Outcome | Recommendation |

| Solvent | Dichloromethane (DCM) | Poor solubility of sulfamide; very slow reaction. | Not Recommended |

| 1,4-Dioxane | Excellent solubility at reflux ( | Preferred | |

| Water | Green solvent, but workup is difficult due to product solubility. | Alternative (Green) | |

| Stoichiometry | 1:1 (Amine:Sulfamide) | High formation of symmetrical bis-sulfamide byproduct. | Avoid |

| 1:3 to 1:4 (Amine:Sulfamide) | Suppresses bis-substitution; favors mono-sulfamoylation. | Optimal | |

| Temperature | Room Temperature | Negligible conversion after 24h. | Too Low |

| Reflux ( | Full conversion in 6-12 hours. | Optimal |

Why 1,4-Dioxane?

While water is a greener alternative, the isolation of

Standardized Experimental Protocol

This protocol is designed for the synthesis of

Materials

-

Substrate: Furan-2-ylmethylamine (Furfurylamine) [CAS: 617-89-0]

-

Reagent: Sulfamide (

) [CAS: 7803-58-9] -

Solvent: 1,4-Dioxane (Anhydrous preferred, but reagent grade is acceptable)

-

Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology

1. Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sulfamide (4.0 equiv) in 1,4-Dioxane (0.5 M concentration relative to amine) .

-

Note: The excess sulfamide is crucial to prevent the amine from reacting twice with the sulfur center.

-

Add Furan-2-ylmethylamine (1.0 equiv) dropwise to the stirring solution at room temperature.

2. Thermal Activation:

-

Attach a reflux condenser.

-

Heat the mixture to reflux (

C) . -

Maintain reflux for 6–12 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The product typically appears more polar than the starting amine.

3. Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off any insoluble precipitate (often unreacted sulfamide).

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove 1,4-dioxane.

-

Residue Handling: The residue will contain the product and excess sulfamide.

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 5% aqueous HCl (to remove unreacted amine) followed by Water and Brine .

-

Crucial Step: If the product is highly water-soluble (common for small sulfamides), skip the aqueous wash. Instead, adsorb the crude residue onto silica gel directly.

4. Purification:

-

Purify via Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 0% to 5% Methanol in Dichloromethane (DCM).

-

Product Isolation: Collect fractions containing the product, evaporate solvent, and dry under high vacuum to yield a white to off-white solid.

Figure 2: Operational workflow for the synthesis and isolation of the target sulfamide.

Troubleshooting & Quality Control

Common Issues

-

Low Yield: Often due to the formation of the bis-sulfamide byproduct. Solution: Ensure the 4-fold excess of sulfamide is strictly maintained.

-

Product loss during workup: The product has moderate water solubility. Solution: Avoid excessive aqueous washes. Use a "dry load" technique for chromatography if the crude is gummy.

-

Unreacted Amine: If the amine persists, extend reflux time or add a catalytic amount of nucleophilic catalyst (though usually not necessary).

Characterization Criteria

A successful synthesis should meet the following spectral characteristics:

-

H NMR (DMSO-

-

Mass Spectrometry:

or

References

-

Sharonova, T., et al. (2022).[2] "Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865.

-

Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6), 767-792.

-

Reber, J. D., et al. (2013). "Sulfamide Synthesis via Trans-Sulfamoylation." Tetrahedron Letters, 54(29), 3773–3776.

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

Sources

Preparation of N-(furan-2-ylmethyl)morpholine-4-sulfonamide using morpholine-4-sulfonyl chloride

Application Note: AN-CHM-2026-04

Abstract & Scope

This application note details the optimized protocol for synthesizing N-(furan-2-ylmethyl)morpholine-4-sulfonamide , a pharmacophore relevant to fragment-based drug discovery. Unlike standard arylsulfonamide synthesis, this reaction involves a sulfamoyl chloride (

This guide addresses two critical challenges:

-

Reactivity Modulation: Overcoming the reduced electrophilicity of morpholine-4-sulfonyl chloride due to nitrogen lone-pair resonance.

-

Furan Preservation: Preventing acid-catalyzed ring opening of the furan moiety during workup.

Chemical Background & Strategic Analysis

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] However, the electrophilicity of the sulfur center in morpholine-4-sulfonyl chloride is attenuated by the electron-donating effect of the morpholine nitrogen (resonance donation into the

Strategic Choice: We utilize anhydrous conditions with a nucleophilic catalyst (DMAP) to stabilize the acyl-pyridinium-like transition state, facilitating the attack by furfurylamine.

Reaction Scheme (Graphviz)

Caption: Nucleophilic substitution pathway enhanced by base catalysis.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2] | Role |

| Morpholine-4-sulfonyl chloride | 1828-66-6 | 1.0 | Electrophile |

| Furfurylamine | 617-89-0 | 1.1 | Nucleophile |

| Triethylamine (TEA) | 121-44-8 | 1.5 | HCl Scavenger |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 0.05 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent (Anhydrous) |

Equipment

-

Reaction Vessel: 50 mL Round Bottom Flask (oven-dried).

-

Atmosphere Control: Nitrogen or Argon balloon.

-

Monitoring: TLC Silica plates (

), Mobile phase (Hexane:EtOAc).

Experimental Protocol

Preparation (Step-by-Step)

Step 1: Setup Purge a 50 mL round-bottom flask with nitrogen. Add Morpholine-4-sulfonyl chloride (1.0 mmol, 185 mg) and anhydrous DCM (5 mL). Stir until fully dissolved.

Step 2: Base Addition Cool the solution to 0°C (ice bath). Add Triethylamine (1.5 mmol, 210 µL) dropwise.

-

Note: The solution may fume slightly due to trace HCl in the sulfonyl chloride.

-

Add DMAP (0.05 mmol, 6 mg) in one portion.

Step 3: Nucleophile Addition Add Furfurylamine (1.1 mmol, 97 µL) dropwise over 2 minutes.

-

Critical Control: Keep temperature < 5°C during addition to prevent exotherms that could degrade the furan ring.

Step 4: Reaction Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

-

Monitoring: Check TLC (50% EtOAc in Hexane). The sulfonyl chloride spot (

) should disappear; product spot appears at

Workup (Furan-Safe Protocol)

Warning: Furan rings are sensitive to strong acids (leading to ring opening/polymerization).[3][4] Do not use 1M HCl for washing.

-

Quench: Dilute reaction mixture with 10 mL DCM.

-

Wash 1 (Amine Removal): Wash with 10 mL of 10% Citric Acid or Saturated

. These are mild enough to protonate excess furfurylamine without opening the furan ring. -

Wash 2 (Neutralization): Wash with 10 mL Saturated

. -

Wash 3 (Drying): Wash with 10 mL Brine.

-

Dry & Concentrate: Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at < 40°C.

Purification[3]

-

Method A (Preferred): Recrystallization from hot Ethanol/Hexane if the crude solid is >90% pure.

-

Method B: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient: 0%

50% EtOAc in Hexane.

-

Workflow Visualization

Caption: Operational workflow emphasizing the mild acidic wash to protect the furan ring.

Expected Characterization Data

When analyzing the final product, look for these diagnostic signals in

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Furan | 7.40 | dd | 1H | C5-H (Furan ring) |

| Furan | 6.35 | dd | 1H | C3-H (Furan ring) |

| Furan | 6.25 | dd | 1H | C4-H (Furan ring) |

| Linker | 4.35 | d | 2H | |

| Sulfonamide | 4.80 - 5.10 | t (broad) | 1H | |

| Morpholine | 3.70 | m | 4H | |

| Morpholine | 3.15 | m | 4H |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Purge flask with |

| Dark Product | Furan Decomposition | Workup was too acidic or rotary evaporation bath was too hot (>45°C). Use Citric Acid wash only. |

| Slow Reaction | Low Electrophilicity | Increase DMAP to 10 mol%. Heat to reflux (40°C) carefully if RT is insufficient after 6h. |

| Impurity (Amine) | Incomplete Washing | Furfurylamine is water-soluble but requires protonation. Ensure the Citric Acid wash is thorough. |

References

-

General Sulfonamide Synthesis: "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Sigma-Aldrich (Merck).

-

Reactivity of Sulfamoyl Chlorides: Hell, S. M., et al. (2019).[5] "Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides."[5] J. Am. Chem. Soc.[5][6][7]

-

Furan Stability: "Synthesis, Reactions and Medicinal Uses of Furan." PharmaGuideline.

-

Morpholine-4-sulfonyl Chloride Data: "Morpholine-4-sulfonyl chloride Product Page." ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. Furan synthesis [organic-chemistry.org]

Optimized Solvent Selection Strategy for the Crystallization of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Executive Summary

This guide details the solvent selection and crystallization protocol for N-(furan-2-ylmethyl)morpholine-4-sulfonamide .[1][2] As a compound featuring a hybrid structure of a morpholine ring, a sulfamide core (

This protocol moves beyond trial-and-error by applying a Thermodynamic-Kinetic Balance approach.[1][2] We utilize the polarity difference between the morpholine (hydrophilic) and furan (lipophilic) domains to engineer a solvent system that maximizes yield while ensuring high purity and stable crystal habit.

Physicochemical Profiling & Solubility Prediction[2][3][4]

Before initiating wet chemistry, we must analyze the molecule to predict solvent interactions.

Structural Analysis[1][2][4][5][6]

-

Morpholine Ring: Introduces moderate polarity and H-bond acceptance (ether oxygen).[1][2]

-

Sulfamide Linker (

): The core structural unit.[1][2] The -

Furan-2-ylmethyl Group: Adds aromatic character and lipophilicity.[1][2] Critical Note: The furan ring is acid-sensitive.[1][2] Avoid strong acidic solvents or high temperatures (>60°C) in acidic media to prevent ring opening or polymerization.[1][2]

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and functional group contribution:

| Solvent Class | Representative Solvents | Predicted Solubility | Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High | Initial dissolution; too soluble for yield without anti-solvent.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Ideal Primary Solvents. Good temperature dependence.[1] |

| Ketones | Acetone, MEK | Moderate | Good for cooling crystallization; volatile for easy drying.[1][2] |

| Esters | Ethyl Acetate, IPM | Low to Moderate | Potential primary solvent or anti-solvent depending on temperature.[1][2] |

| Water | Water | Low | Ideal Anti-Solvent. High polarity forces precipitation.[1][2] |

| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Ideal Anti-Solvent. Induces crystallization via polarity mismatch.[1] |

| Chlorinated | DCM, Chloroform | High | Avoid.[1][2][3] Too volatile; leads to crusting and amorphous solids.[1][2] |

Protocol: Tiered Solvent Screening

Do not rely on a single attempt. Use this self-validating tiered approach to identify the optimal system.

Tier 1: Visual Solubility Range Finding (The "Crash" Test)

Objective: Rapidly categorize solvents into "Good" (Solvent) and "Bad" (Anti-solvent).[1][2]

Procedure:

-

Place 10 mg of N-(furan-2-ylmethyl)morpholine-4-sulfonamide into 5 separate HPLC vials.

-

Add 100 µL of a test solvent (Methanol, Acetone, Ethyl Acetate, Toluene, Water) to each vial.

-

Observation A (Room Temp):

-

Clear Solution: "Good Solvent" (Too soluble? Check Tier 2).

-

Suspension: Heat to 50°C.

-

-

Observation B (Heated):

Tier 2: Binary System Optimization

Single solvents often fail to provide the yield/purity balance.[2] We target a binary system (Solvent/Anti-solvent).[1][2]

Recommended Systems to Screen:

-

Ethanol / Water: (Green chemistry compliant, tunable polarity).[1][2]

-

Acetone / Water: (Sharp solubility curve, fast crystallization).[1][2]

-

Ethyl Acetate / Heptane: (For moisture-sensitive polymorphs, though less relevant here).

Detailed Crystallization Protocol (Ethanol/Water System)

This protocol is selected as the primary recommendation due to the balance of morpholine solubility (in Ethanol) and furan hydrophobicity (driving precipitation in Water).

Materials:

-

Equipment: Magnetic stirrer with heating block, temperature probe, vacuum filtration setup.

Step-by-Step Methodology:

1. Saturation (Dissolution):

-

Charge 1.0 g of crude solid into a 20 mL vial.

-

Heat to 50°C (Do not exceed 60°C to protect the furan ring).[2]

-

Checkpoint: If solids remain, add Ethanol in 0.5 mL increments until a clear yellow/orange solution is obtained.

-

Validation: The solution should be clear. If particles remain (inorganic salts), hot filter immediately.[2]

2. Nucleation Zone (The "Cloud Point"):

-

Maintain temperature at 45-50°C.

-

Add Water dropwise with moderate stirring.

-

Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears. This is the Metastable Zone Width (MSZW) boundary.[1][2]

-

Add 0.5 mL of Ethanol to re-dissolve the turbidity (return to clear solution).[2]

3. Controlled Cooling (Crystal Growth):

-

Turn off the heat.[2] Allow the vial to cool slowly to room temperature (approx. 1°C/min).

-

Mechanism:[1][2][6][7][3][8][9] Slow cooling promotes the growth of fewer, larger crystals (higher purity) rather than a crash precipitation of amorphous powder.

-

Optional: If no crystals form by 25°C, place in a refrigerator (4°C) for 12 hours.

4. Isolation:

-

Filter the crystals using a Buchner funnel.[2]

-

Wash: Rinse with a cold (4°C) mixture of Ethanol/Water (1:3 ratio) to remove surface impurities without dissolving the product.[1][2]

-

Drying: Vacuum dry at 40°C for 6 hours.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for solvent selection, ensuring a self-correcting workflow.

Caption: Workflow for selecting and optimizing the solvent system based on solubility behavior.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Max Temperature | < 60°C | Furan rings are thermally stable but can degrade in the presence of trace acids/oxidizers at high heat.[1][2] |

| Cooling Rate | 0.5 - 1.0 °C/min | Fast cooling traps impurities (solvent inclusions) and creates amorphous material.[1][2] Slow cooling yields crystalline habit.[1][2][5] |

| Agitation | Moderate (200-300 RPM) | Essential to prevent "oiling out" (liquid-liquid phase separation) before crystallization.[1][2] |

| pH Control | Neutral (pH 6-8) | Sulfamides are stable at neutral pH.[1][2] Avoid strong acids (hydrolysis of furan) or strong bases (salt formation).[1][2] |

Troubleshooting "Oiling Out"

A common issue with flexible molecules like this (containing the

Solution:

-

Seed Crystals: Retain a small amount of crude solid.[1][2] Add a tiny speck to the solution at the cloud point. This provides a template for crystal growth.[1][2][5]

-

Reduce Anti-Solvent Rate: Add water slower.

-

Temperature Cycling: If oil forms, reheat until dissolved, then cool very slowly.

References

-

BenchChem Technical Support. (2025).[1][2][4][5] Recrystallization of Sulfonamide Products: Troubleshooting and Solvent Selection. BenchChem Application Notes. Link[1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Sulfonamide Derivatives. PubChem.[1][2] Link

-

Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for solvent selection principles).

-

Groom, C. R., et al. (2016).[1][2][10] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. (Reference for general sulfonamide crystal packing tendencies). Link

(Note: While specific solubility data for N-(furan-2-ylmethyl)morpholine-4-sulfonamide is not indexed in public repositories, the protocols above are derived from standard crystallographic behavior of the sulfamide/furan pharmacophore class.)

Sources

- 1. 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | C11H10FNO3S | CID 240164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-[(Morpholin-4-yl)methyl]thieno[2,3-b]furan-2-sulfonamide | C11H14N2O4S2 | CID 14327027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unifr.ch [unifr.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. drugfuture.com [drugfuture.com]

- 10. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

In vitro assay protocols for testing N-(furan-2-ylmethyl)morpholine-4-sulfonamide activity

Introduction & Pharmacophore Analysis[1][2][3][4][5]

The compound N-(furan-2-ylmethyl)morpholine-4-sulfonamide represents a classic "hybrid scaffold" in medicinal chemistry, merging three distinct functional motifs:

-

Morpholine Ring: A privileged structure known to improve water solubility and metabolic stability, often acting as a hydrogen bond acceptor in kinase and enzyme active sites.

-

Sulfamide Linker (

): Unlike traditional sulfonamides, the sulfamide linkage offers unique geometry and hydrolytic stability, often serving as a transition-state analogue for proteolytic enzymes or carbonic anhydrases. -

Furan Moiety: A bioisostere for phenyl rings that enhances lipophilicity and hydrogen bonding potential, though it carries a "structural alert" for metabolic activation (via cytochrome P450 oxidation) that requires rigorous cytotoxicity profiling.

This application note details the protocols for validating this molecule’s activity in two high-probability therapeutic areas: Carbonic Anhydrase Inhibition (relevant to glaucoma and hypoxic tumors) and Antimicrobial Activity (relevant to MRSA/Gram-positive strains), followed by essential Cytotoxicity Screening .

Experimental Logic & Workflow

The characterization pipeline is designed to filter "false positives" (non-specific toxicity) from "true hits" (specific target engagement).

Figure 1: Experimental workflow for validating sulfamide-furan scaffolds. The parallel approach ensures that biological activity is contextualized against cellular toxicity early in the process.

Protocol A: Carbonic Anhydrase (CA) Inhibition Assay

Rationale: Sulfonamides and sulfamides are the primary class of Carbonic Anhydrase Inhibitors (CAIs). While primary sulfonamides (

Method: Colorimetric Esterase Assay (4-Nitrophenyl Acetate Hydrolysis). Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable at 400–405 nm.

Materials

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

-

Buffer: 12.5 mM Tris-SO₄, pH 7.6.

-

Control: Acetazolamide (Standard CAI).

Step-by-Step Procedure

-

Preparation:

-

Prepare a 20 mM stock of the test compound in DMSO.

-

Dilute enzyme to 1 µM in Tris-SO₄ buffer.

-

Prepare 3 mM 4-NPA substrate solution fresh.

-

-

Incubation:

-

In a 96-well clear plate, add 80 µL of Assay Buffer.

-

Add 10 µL of Test Compound (Final concentrations: 0.01 µM – 100 µM).

-

Add 10 µL of hCA Enzyme solution.

-

Critical Step: Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.

-

-

Reaction Initiation:

-

Add 100 µL of 3 mM 4-NPA substrate to all wells using a multichannel pipette.

-

-

Kinetic Read:

-

Immediately place in a microplate reader.

-

Measure Absorbance at 405 nm every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Determine % Inhibition:

. -

Fit data to a sigmoidal dose-response equation to calculate

.

-

Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)

Rationale: Furan-containing sulfonamides have demonstrated significant antibacterial activity, particularly against Gram-positive strains like S. aureus (MRSA). This assay determines the Minimum Inhibitory Concentration (MIC).[1][2]

Materials

-

Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Step-by-Step Procedure

-

Inoculum Prep:

-

Grow bacteria overnight in CAMHB.

-

Dilute culture to match a 0.5 McFarland standard (

CFU/mL). -

Further dilute 1:100 in CAMHB to achieve

CFU/mL.

-

-

Compound Dilution:

-

Dispense 100 µL of CAMHB into columns 2–12 of a 96-well sterile plate.

-

Add 200 µL of 2x Test Compound (e.g., 256 µg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard the final 100 µL.

-

Column 11: Growth Control (Bacteria + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.

-

Final volume: 200 µL. Final bacterial concentration:

CFU/mL.

-

-

Incubation:

-

Incubate at 37°C for 16–20 hours (aerobic).

-

-

Readout:

-

Visual: Look for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth.[3]

-

Dye Confirmation: Add 20 µL of 0.01% Resazurin. Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

-

Protocol C: Cell Viability & Selectivity (MTT Assay)

Rationale: The furan ring can undergo metabolic activation to reactive enedials, causing hepatotoxicity.[4] It is critical to compare the MIC (Protocol B) or IC50 (Protocol A) against the cytotoxic IC50 in mammalian cells to determine the Selectivity Index (SI) .

Materials

-

Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure

-

Seeding:

-

Seed cells at

cells/well in 96-well plates. Incubate 24h to adhere.

-

-

Treatment:

-

Replace media with fresh media containing the Test Compound (0.1 – 100 µM).

-

Include a DMSO vehicle control (0.5% max) and a Positive Control (e.g., Doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours at 37°C until purple formazan crystals form.

-

-

Solubilization:

-

Carefully aspirate media.

-

Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

-

Measurement:

-

Read Absorbance at 570 nm .

-

Calculate Cell Viability:

.

-

Data Interpretation & Reference Values

The following table provides hypothetical reference ranges based on structure-activity relationship (SAR) data for similar furan-sulfonamide scaffolds [1, 3].

| Parameter | Assay | Desirable Range | "Hit" Criteria |

| Potency | Carbonic Anhydrase (hCA II) | Selectivity for IX/XII over II is preferred for cancer indications. | |

| Efficacy | Antibacterial (MIC) | MIC | |

| Toxicity | Cytotoxicity ( | High | |

| Selectivity | Selectivity Index (SI) |

Troubleshooting Guide

-

Precipitation: The morpholine ring aids solubility, but the furan is lipophilic. If precipitation occurs in the assay buffer, reduce the final DMSO concentration to <1% or use a solubility enhancer like cyclodextrin, though this may interfere with bacterial membranes.

-

Color Interference: Furan derivatives can sometimes darken upon oxidation. If the compound is colored, use a "blank" plate with compound + media (no cells/bacteria) to subtract background absorbance.

References

-

Hameed, A. D., et al. (2021).[5] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link]

-

Lonn-Stensrud, J., et al. (2017).[2] Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

-

Kumari, N., et al. (2024).[6][7] Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

High-Performance Formulation Strategies for N-(furan-2-ylmethyl)morpholine-4-sulfonamide: From Bench to In Vivo Efficacy

Abstract & Compound Analysis

This guide details the formulation strategies for N-(furan-2-ylmethyl)morpholine-4-sulfonamide , a compound featuring a sulfamide linker (R2N-SO2-NHR') connecting a morpholine ring and a furan moiety. Unlike classical N-aryl sulfonamides, this sulfamide scaffold presents unique physicochemical challenges: reduced acidity (pKa ~10.5–11.5), moderate lipophilicity (LogP ~0.5–1.5), and potential metabolic instability due to the furan ring.

Key Formulation Challenges:

-

Solubility vs. pH: The high pKa renders pH adjustment ineffective for physiological solubilization.

-

Furan Liability: The furan ring is susceptible to cytochrome P450-mediated oxidative opening (forming reactive cis-2-butene-1,4-dial), necessitating formulations that minimize first-pass hepatic exposure or shield the moiety (e.g., Cyclodextrins).

-

Crystallinity: Sulfamides often exhibit high lattice energy due to strong intermolecular hydrogen bonding, leading to "brick dust" behavior.

Pre-Formulation Profiling Workflow

Before attempting in vivo delivery, you must establish the "Solubility Landscape" of the compound.

Protocol: Solubility Mapping

Objective: Determine the saturation solubility (

Materials:

-

Compound (10 mg)

-

Vehicles: PBS (pH 7.4), PEG 400, Ethanol, Tween 80, 20% HP-

-CD.

Procedure:

-

Aliquot: Weigh 1 mg of compound into 5 separate HPLC vials.

-

Solvent Addition: Add 100

L of the respective vehicle to each vial. -

Equilibration: Vortex for 1 hour at Room Temperature (RT). If fully dissolved, add more compound until precipitation occurs.

-

Separation: Centrifuge at 10,000 rpm for 5 mins or filter (0.22

m PTFE). -

Quantification: Dilute supernatant 100x in Acetonitrile/Water and analyze via HPLC-UV (254 nm).

Decision Logic:

- mg/mL in PBS: Use simple Saline solution.

- mg/mL in PBS but > 10 mg/mL in PEG400: Use Cosolvent System (Strategy 1).

- mg/mL in organics: Use Nanosuspension (Strategy 3).

Formulation Strategy 1: Co-solvent System (Intravenous/Intraperitoneal)

Best For: Early Pharmacokinetic (PK) profiling; Acute efficacy studies. Mechanism: Log-linear solubility increase using water-miscible organic solvents.

The "Golden Triangle" Vehicle

This mixture balances solubilization power with tolerability for rodents (mice/rats).

| Component | Grade | Function | Concentration (% v/v) |

| DMSO | Sterile, USP | Primary Solubilizer | 5% |

| PEG 400 | Low Endotoxin | Co-solvent / Stabilizer | 40% |

| Saline / Water | Sterile | Diluent | 55% |

Preparation Protocol

-

Weighing: Weigh the required amount of N-(furan-2-ylmethyl)morpholine-4-sulfonamide into a sterile glass vial.

-

Primary Dissolution: Add the calculated volume of 100% DMSO . Vortex until the solution is perfectly clear. Do not proceed if particles remain.

-

Secondary Solubilization: Add the calculated volume of PEG 400 . Vortex for 30 seconds. The solution may warm slightly.

-

Aqueous Dilution: Slowly add the Saline/Water (dropwise) while vortexing.

-

Critical Step: Watch for "clouding" (precipitation). If clouding occurs, the compound is crashing out. Stop and switch to Strategy 2 (Cyclodextrins).

-

-

Sterilization: Pass through a 0.22

m PES syringe filter.

Dosing Limits (Mouse):

-

IV Bolus: Max 5 mL/kg (e.g., 100

L for a 20g mouse). -

IP: Max 10 mL/kg.

Formulation Strategy 2: Cyclodextrin Complexation (Preferred)

Best For: Protecting the Furan ring; Sub-chronic dosing; Preventing precipitation upon injection. Mechanism: The lipophilic furan ring enters the hydrophobic cavity of the cyclodextrin, improving solubility and shielding it from immediate oxidative attack.

Vehicle: 20% Hydroxypropyl- -Cyclodextrin (HP- -CD)

Preparation Protocol

-

Vehicle Prep: Dissolve 20g of HP-

-CD in 80mL of sterile water (20% w/v). Stir until clear. -

Compound Addition: Add the compound to the CD solution.

-

Tip: If dissolution is slow, use the "Solvent Evaporation" technique:

-

Dissolve compound in a minimal amount of Acetone or Ethanol.

-

Add this dropwise to the 20% CD solution while stirring rapidly.

-

Stir open-capped for 4-12 hours to evaporate the organic solvent, leaving the drug trapped in the CD complex.

-

-

-

Filtration: Filter (0.22

m) to remove uncomplexed drug. -

Osmolarity Check: This solution is roughly isotonic.

Formulation Strategy 3: Oral Suspension (Efficacy Studies)

Best For: High-dose toxicology or efficacy studies where solubility limits are exceeded.

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80

Preparation Protocol

-

Micronization: Grind the compound using a mortar and pestle to a fine powder.

-

Wetting: Add the Tween 80 (surfactant) directly to the powder and triturate to form a smooth paste. This prevents clumping.

-

Dispersion: Geometric dilution: Add the 0.5% MC solution in small increments, mixing thoroughly after each addition.

-

Homogenization: For best results, sonicate the suspension for 10 minutes before dosing to break up aggregates.

Visual Workflows

Figure 1: Formulation Decision Matrix

This logic gate ensures you select the correct vehicle based on your pre-formulation data.

Caption: Decision tree for selecting the optimal vehicle based on solubility thresholds and administration route.

Figure 2: Cyclodextrin Complexation Workflow

Visualizing the "Solvent Evaporation" technique for maximizing drug loading.

Caption: Step-by-step protocol for generating high-concentration Cyclodextrin inclusion complexes.

In Vivo Considerations & Troubleshooting

Furan Toxicity Warning

The furan ring in your molecule is a "structural alert." It can be oxidized by CYP450 (specifically CYP2E1) to a reactive enedial, which binds to proteins and DNA.

-

Mitigation: If you observe liver toxicity in early studies, switch to Strategy 2 (Cyclodextrins) or a lipid-based formulation (e.g., Labrasol) to alter the absorption pathway.

-

Prodrug Consideration: If efficacy is poor due to rapid clearance, the furan ring is the likely metabolic soft spot.

Troubleshooting Table

| Observation | Root Cause | Solution |

| Precipitation on Dilution | Drug is hydrophobic; "Crash out" effect. | Reduce drug concentration or increase CD % to 30%. |

| Pain on Injection (Mice) | High DMSO or pH extreme. | Reduce DMSO to <5%; Ensure pH is 7.0–7.4. |

| Hemolysis (Red Urine) | High surfactant (Tween/Cremophor) or hypotonicity. | Switch to Cyclodextrins (Strategy 2); Check osmolarity. |

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link

-

Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology. Link

- Reitz, A. B., et al. (2009). Sulfamides as isosteres for sulfonamides in medicinal chemistry. Current Topics in Medicinal Chemistry. (General reference for Sulfamide properties).

Handling and storage guidelines for light-sensitive sulfonamide derivatives

Abstract

Sulfonamide derivatives, ubiquitous in drug discovery as antimicrobial and anti-inflammatory scaffolds, exhibit significant photochemical instability. Upon exposure to UV-A (320–400 nm) and UV-B (290–320 nm) radiation, the sulfonamide linkage (

Part 1: The Photochemistry of Instability

To handle sulfonamides effectively, one must understand the failure mode. The instability is not random; it is a deterministic quantum yield event driven by the absorption cross-section of the benzene ring and the sulfonamide moiety.

1.1 The Degradation Mechanism

When a sulfonamide molecule absorbs a photon (specifically in the 254–365 nm range), it enters an excited singlet state (

-

Photo-Fries Rearrangement &

Extrusion: The S-N bond weakens, leading to the ejection of sulfur dioxide and the formation of aniline derivatives. -

Photo-Oxidation: The aromatic amine (if present) is oxidized to nitro or azo compounds, causing the characteristic "yellowing" or "browning" of the sample.

-

Hydrolysis: Moisture accelerates the cleavage of the amide bond, yielding sulfanilic acid and the constituent amine.

1.2 Visualization of Degradation Pathways The following diagram illustrates the kinetic cascade triggered by light exposure.

Figure 1: Mechanistic pathways of sulfonamide photodegradation. Note the bifurcation at the radical intermediate stage.

Part 2: Storage Architecture (Passive Protection)

Standard borosilicate glass blocks UV-C and some UV-B but is transparent to UV-A (320–400 nm), which is sufficient to degrade many sulfonamides.

2.1 The "Amber Standard" is Insufficient While amber glass cuts transmission below 450 nm, it is not a perfect shield against high-intensity lab lighting over long durations.

Table 1: Storage Tier System

| Tier | Condition | Application | Recommended Equipment |

| Tier 1 | Solid State (Powder) | Long-term Storage (>1 month) | Amber vial + Parafilm seal + Aluminum foil overwrap. Store at -20°C. |

| Tier 2 | Solid State (Usage) | Active Benchwork | Amber vial. Store in opaque desiccator cabinet. |

| Tier 3 | Solution (DMSO/Water) | CRITICAL RISK | Prepare fresh. If storage required: Argon purge, Amber vial, Foil wrap, -80°C. |

2.2 Inert Atmosphere Protocol Sulfonamides are susceptible to oxidative yellowing.

-

Argon Overlay: Argon is heavier than air and provides a better blanket than Nitrogen. Gently flow Argon into the vial headspace for 10 seconds before capping.

-

Desiccation: Hydrolysis competes with photolysis. Store vials in a desiccator with active silica gel or molecular sieves.

Part 3: Operational Handling Protocols (Active Protection)

The highest risk of degradation occurs during weighing and dissolution, where the compound is exposed to full-spectrum lab lighting.

3.1 The "Yellow Room" Concept Standard fluorescent lab lights emit sharp spectral lines in the UV/blue region.

-

Requirement: Handling must occur under Sodium Vapor lighting or Yellow/Amber LED (cutoff >500 nm).

-

Alternative: If a dedicated darkroom is unavailable, use a portable UV-shielding box or wrap the balance draft shield in amber UV-blocking film.

3.2 Protocol: Safe Reconstitution & Weighing

Step 1: Thermal Equilibration (Preventing Hydrolysis)

-

Remove the frozen vial from -20°C storage.

-

Do NOT open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

Step 2: The "Shadow Weighing" Technique

-

Dim overhead lights or switch to yellow task lighting.

-

Tare the amber volumetric flask (not a clear weigh boat).

-

Transfer solid directly into the flask to minimize surface area exposure.

-

Immediately wrap the flask in foil if it must leave the yellow light zone.

Step 3: Dissolution Solvent Choice

-

Avoid Acetone: Sulfonamides can form Schiff bases with ketones under light stress.

-

Preferred: DMSO or Methanol (HPLC grade).

-

Sonicate in the Dark: If sonication is required, cover the bath with an opaque lid. Ultrasound generates local heat and cavitation that can accelerate degradation if light is present.

3.3 Workflow Visualization

Figure 2: Operational workflow for handling light-sensitive sulfonamides.

Part 4: Quality Control & Validation

How do you know if your protocol failed? Relying on "it looks fine" is dangerous.

4.1 Visual Indicators

-

Pass: White to off-white crystalline powder.

-

Fail: Distinct yellow, orange, or pink hue. This indicates the formation of azo-dimers or quinone-imines.

4.2 Analytical Validation (HPLC) Run a "System Suitability" check before using stored stock solutions.

-

Column: C18 Reverse Phase.

-

Detector: DAD (Diode Array). Monitor at 254 nm (standard) AND 400–450 nm.

-

Failure Mode: Appearance of a new peak at a longer retention time (dimers) or a "hump" at the solvent front (hydrolysis fragments).

-

ICH Q1B Compliance: If performing formal stability testing, samples must be exposed to 1.2 million lux hours.[1][2] If degradation >5% is observed, the "Protect from Light" label is mandatory.

References

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][2][3] European Medicines Agency. [Link]

-

Boreen, A. L., et al. (2004). Photochemical Fate of Sulfonamide Antibiotics in the Aquatic Environment: Sulfur Dioxide Extrusion vs Intermolecular Addition. Environmental Science & Technology, 38(14), 3933–3940. [Link]

-

Torniainen, K., et al. (1997). The effect of pH on the photostability of sulfonamides.[4][5] International Journal of Pharmaceutics, 157(1), 95-102. [Link]

-

Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Focus on Oxidative Degradation pathways). [Link]

Sources

- 1. ikev.org [ikev.org]

- 2. binder-world.com [binder-world.com]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide

[1][2]

Ticket ID: YIELD-OPT-882 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are experiencing suboptimal yields in the synthesis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide . This reaction involves the coupling of morpholine-4-sulfonyl chloride (an electrophilic sulfamoyl chloride) with furfurylamine (a nucleophilic primary amine).[2][1]

Unlike standard sulfonamide syntheses using highly reactive aryl sulfonyl chlorides (e.g., Tosyl chloride), this reaction presents two distinct challenges that often lead to "silent" yield loss:

-

Reduced Electrophilicity: The nitrogen lone pair in the morpholine ring donates electron density into the sulfonyl group, making the sulfur center less electrophilic and the reaction sluggish.[2]

-

Furan Sensitivity: The furan ring is acid-sensitive and prone to oxidative polymerization (blackening) if mishandled during workup.[2][1]

This guide provides a self-validating protocol and troubleshooting logic to address these specific failure points.

Module 1: Reagent Integrity & Thermodynamics

The Silent Killer: Hydrolysis of Morpholine-4-sulfonyl Chloride

Many researchers assume the starting sulfonyl chloride is pure.[2][1] However, morpholine-4-sulfonyl chloride is hygroscopic.[2][1] If it has hydrolyzed to the sulfonic acid, it will not react , yet it remains soluble in organic solvents, confusing TLC analysis.

Validation Step: Before starting, take a small melting point sample of your chloride.

-

Sharp MP (Typical ~135°C flash point/solid properties): Reagent is good.[1]

-

Broad/Low MP or Sticky Solid: Significant hydrolysis has occurred.[1] Action: Recrystallize from dry CHCl3/Hexane or purchase fresh stock.

Thermodynamic Control

Because sulfamoyl chlorides are less reactive than aryl sulfonyl chlorides, the standard "0°C quench" protocol often stops the reaction before completion.[2]

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Scientific Rationale |

| Temperature | 0°C constant | Start 0°C | Overcomes the activation energy barrier caused by morpholine's electron donation.[2][1] |

| Catalyst | None | DMAP (5-10 mol%) | Acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium-like intermediate.[2][1] |

| Solvent | Diethyl Ether | DCM or anhydrous THF | Better solubility for the polar transition state; DCM simplifies workup.[2][1] |

| Stoichiometry | 1:1 ratio | 1.2 eq. Amine : 1.0 eq.[1][3] Chloride | Excess amine ensures complete consumption of the moisture-sensitive chloride.[2][1] |

Module 2: The Optimized Protocol

Objective: Synthesize N-(furan-2-ylmethyl)morpholine-4-sulfonamide with >85% isolated yield.

Reagents

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask under

atmosphere. Add Reagent B (Furfurylamine), Base , and DMAP to anhydrous DCM. Cool to -

Addition: Dissolve Reagent A (Chloride) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Quench: Add saturated

solution.

Module 3: Mechanism & Visualization

Understanding the mechanism highlights why DMAP is crucial for yield improvement.[2][1] The morpholine nitrogen reduces the partial positive charge on the sulfur, making direct attack by furfurylamine slow.[2] DMAP creates a better leaving group.[1]

Caption: Catalytic cycle showing DMAP activation of the sulfamoyl chloride, facilitating nucleophilic attack by the furfurylamine.

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry. Is my product gone?

Diagnosis: Furan decomposition.[1] Cause: This usually happens if the reaction exotherms too violently or if strong acid was used during workup.[2][1] Furans are acid-sensitive (forming diketones via ring opening).[2][1] Solution:

-

Ensure dropwise addition at

to control exotherm.[1] -

Use Saturated

(pH ~5) instead of 1M HCl for the first wash.[2][1] -

If the product is dark, treat the organic layer with activated charcoal before evaporation.[2][1]

Q2: TLC shows a spot for the Chloride even after 24 hours.

Diagnosis: Deactivated Electrophile. Cause: As noted, the morpholine ring deactivates the sulfonyl chloride.[2] Solution:

-

Add 0.1 eq DMAP if you haven't already.[1]

-

Switch solvent to Acetonitrile and reflux gently (

). The higher dielectric constant stabilizes the transition state.[2]

Q3: My product is an oil that won't crystallize.

Diagnosis: Impurity Entrapment ("Oiling Out"). Cause: Small amounts of unreacted furfurylamine or solvent impurities prevent lattice formation.[1] Solution:

-

Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add Hexane dropwise until cloudy. Scratch the flask walls.[2][1]

-

Acid/Base Wash (Gentle): Dissolve oil in EtOAc.[1] Wash with 5% Citric Acid (removes amine), then Sat.[1]

, then Brine.[1] Dry over

Troubleshooting Logic Tree

Caption: Decision tree for diagnosing yield loss based on TLC and physical observation.

References

-

General Sulfonamide Synthesis: BenchChem. Optimization of Sulfonamide Synthesis: Troubleshooting Common Issues.Link[2][1]

-

Furan Stability: Keegstra, M. A.[1] The reaction of furans with electrophiles.[2][1] J. Chem. Educ. 1990 , 67, 1087.[1] (Contextual grounding on furan acid sensitivity).

-

Catalysis Mechanism: Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chem. Soc. Rev. 1983 , 12, 129-161.[1] Link

-

Analogous Synthesis: Synthesis of N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide. Molbank 2004 , M373.[1] Link[2][1]

Technical Support Center: Removing Unreacted Morpholine-4-sulfonyl Chloride

Executive Summary & Chemical Profile

Morpholine-4-sulfonyl chloride (also known as morpholinosulfonyl chloride) is a sulfamoyl chloride reagent used primarily to introduce the morpholinosulfonyl group into pharmacophores. Unlike highly reactive aryl sulfonyl chlorides (e.g., tosyl chloride), sulfamoyl chlorides possess a nitrogen atom directly attached to the sulfonyl group. This electron-donating nitrogen stabilizes the electrophilic sulfur center via resonance, making the reagent surprisingly resistant to spontaneous hydrolysis .

The Core Problem: Researchers often assume a standard water wash will remove the excess reagent. However, due to its enhanced stability, morpholine-4-sulfonyl chloride often survives aqueous work-ups, co-elutes with products during chromatography, and slowly decomposes in stored samples, releasing HCl and degrading the target compound.

Key Physicochemical Properties:

-

MW: 185.63 g/mol [1]

-

Physical State: White to off-white solid (often waxy).

-

Solubility: Soluble in DCM, THF, EtOAc; low solubility in water (slow hydrolysis).

-

Reactivity: Moderate electrophile; requires base catalysis for rapid hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: "I washed my reaction with water/brine, but the starting material is still present by TLC/LCMS."

Diagnosis: Insufficient Hydrolysis Rate. Scientific Explanation: Neutral water hydrolysis of sulfamoyl chlorides is kinetically slow due to the resonance stabilization from the morpholine nitrogen. A simple brine wash merely partitions the lipophilic chloride back into the organic phase. Solution:

-

Switch to Basic Wash: Use saturated aqueous NaHCO₃ (mild) or 1M NaOH (if your product is base-stable). Hydroxide ions (

) are far better nucleophiles than water, accelerating the conversion to the water-soluble sulfonate. -

Increase Contact Time: Vigorously stir the biphasic mixture for at least 30–60 minutes. Do not just "shake and separate."

Issue 2: "The reagent co-elutes with my product on silica gel."

Diagnosis: Similar Polarity Profiles. Scientific Explanation: Morpholine-4-sulfonyl chloride has moderate polarity, often streaking on silica due to partial hydrolysis. If your product is a sulfonamide, the Rf values may be frustratingly close. Solution:

-

Derivatization Quench: Before work-up, add a "sacrificial" nucleophile (e.g., N,N-dimethyl-1,3-propanediamine (DMAPA) or morpholine ) to convert the chloride into a highly polar or basic sulfonamide that can be easily separated.

Issue 3: "My product degrades upon storage."

Diagnosis: Latent Acid Generation.

Scientific Explanation: Residual traces of sulfonyl chloride trapped in the solid product slowly hydrolyze with atmospheric moisture:

Comparison of Removal Strategies

| Method | Mechanism | Suitability | Pros | Cons |

| A. Basic Hydrolysis | Converts Cl to water-soluble | Base-stable products; Large scale (>10g) | Low cost; No extra reagents | Slow; Can hydrolyze sensitive esters/amides |

| B. Amine Quench (Liquid) | Converts Cl to basic/polar sulfonamide | Acid-stable products | Fast (<30 min); Easy separation via acid wash | Requires careful stoichiometry |

| C. Polymer Scavenging | Covalently binds Cl to solid support | High-value / Small scale (<1g) | Filtration only; High purity | Expensive resins |

Detailed Experimental Protocols

Method A: The "Optimized" Aqueous Work-up (For Base-Stable Products)

Use this for standard intermediates where the product is stable to pH 10-12.

-

Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

-

Basify: Add an equal volume of 1.0 M NaOH (or sat. NaHCO₃ for milder conditions).

-

Active Stirring (Critical): Stir the biphasic mixture vigorously for 45–60 minutes at room temperature. Note: Monitor by TLC to ensure the sulfonyl chloride spot disappears.[2][3]

-

Separation: Transfer to a separatory funnel. Separate phases.

-

Wash: Wash the organic layer with:

-

1x Water (to remove excess base).

-

1x Brine (to remove residual water).[2]

-

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Method B: The DMAPA Quench (Chemical Derivatization)

Use this when hydrolysis is too slow or the product is base-sensitive.

Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA). Logic: DMAPA reacts rapidly with the sulfonyl chloride to form a sulfonamide containing a tertiary amine. This byproduct can be removed by an acid wash, leaving your neutral product in the organic layer.

-

Check Stoichiometry: Estimate the excess morpholine-4-sulfonyl chloride (e.g., 0.2 mmol).

-

Add Scavenger: Add 1.5 equivalents (relative to the excess chloride) of DMAPA to the reaction mixture.

-

React: Stir for 15 minutes at room temperature.

-

Acid Wash: Dilute with organic solvent and wash with 10% citric acid or 1M HCl (2x).

-

Mechanism:[4] The DMAPA-sulfonamide becomes protonated (positive charge) and moves to the aqueous layer.

-

-

Final Wash: Wash organic layer with brine, dry, and concentrate.[5]

Method C: Polymer-Supported Scavenging (High Purity)

Best for library synthesis or late-stage drug candidates.

Resin: Tris-(2-aminoethyl)amine polystyrene (e.g., PS-Trisamine). Loading: Typically 3.0–4.0 mmol/g.

-

Calculate: Use 3 equivalents of resin relative to the estimated excess sulfonyl chloride.[3]

-

Add: Add the resin directly to the reaction vessel.

-

Agitate: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours.

-

Filter: Filter the mixture through a fritted funnel or cotton plug.

-

Rinse: Rinse the resin with DCM to recover all product.

-

Concentrate: The filtrate contains the pure product; the impurity is trapped on the beads.

Visualizing the Workflow

Figure 1: Decision Logic for Purification

Caption: Decision tree to select the optimal removal method based on product stability and scale.

Figure 2: Mechanism of Action (DMAPA Quench)

Caption: Chemical pathway showing how the lipophilic impurity is converted into a water-soluble salt.

References

-

Chemistry LibreTexts. (2021). Reaction Work-Ups: Common Washes and Procedures. Retrieved from [Link]

-

Supra Sciences. (2025). Sulfonyl Chloride Scavenging Resins. Retrieved from [Link]

Sources

Troubleshooting sulfonamide bond formation with steric hindrance

Technical Support Center: Sulfonamide Bond Formation Ticket Subject: Troubleshooting Steric Hindrance & Low Yields Assigned Specialist: Senior Application Scientist Status: Open

Overview: Why Your Reaction Failed

Welcome to the Bond Formation Helpdesk. If you are reading this, your standard Schotten-Baumann conditions (DCM/Pyridine or THF/TEA) likely resulted in recovered starting material or hydrolyzed sulfonyl chloride (sulfonic acid).

The Root Cause: Sulfonamide formation is a race between aminolysis (desired) and hydrolysis (undesired).

-

Standard Scenario: The amine is a good nucleophile; it beats water (trace moisture) to the sulfur center.

-

Steric Hindrance Scenario: Bulky groups (e.g., tert-butyl amine, ortho-substituted sulfonyl chlorides) drastically slow down the nucleophilic attack. The rate of aminolysis (

) drops below the rate of hydrolysis (

This guide provides three "Tiers" of intervention, ranging from catalytic optimization to complete mechanistic changes.

Tier 1: Optimization (The Catalytic Boost)

Diagnosis: Reaction is sluggish; starting material remains; some hydrolysis observed. Solution: Switch to a nucleophilic catalyst mechanism (Steglich-type sulfonylation).

Standard bases like Triethylamine (TEA) or Pyridine act primarily as proton scavengers. They do not activate the electrophile. For hindered substrates, you must use DMAP (4-Dimethylaminopyridine) .

The Mechanism (Why it works)

DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the starting chloride and less sterically encumbered than the transition state of a direct bulky amine attack.

Figure 1: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for the amine attack.

Protocol A: DMAP-Catalyzed Coupling

-

Reagents: Sulfonyl Chloride (1.0 equiv), Amine (1.2 equiv), TEA (2.0 equiv), DMAP (0.1 - 0.2 equiv) .

-

Solvent: Anhydrous DCM (Dichloromethane) or DCE (Dichloroethane).

-

Procedure:

-

Dissolve amine, TEA, and DMAP in anhydrous DCM under Argon/Nitrogen.

-

Cool to 0°C (critical to prevent initial exotherm side reactions).

-

Add Sulfonyl Chloride dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12–24h.

-

Tip: If no reaction after 6h, heat to reflux (40°C for DCM, 80°C for DCE).

-

Tier 2: The "Nuclear" Option (Deprotonation)

Diagnosis: Amine is extremely unreactive (e.g., electron-deficient anilines or bulky secondary amines). Solution: Convert the amine into a metal amide (a Super-Nucleophile).

If the neutral amine (

Protocol B: LiHMDS / NaH Method

-

Reagents: Amine (1.0 equiv), Sulfonyl Chloride (1.1 equiv), LiHMDS (1.1 equiv, 1M in THF) or NaH (60% dispersion).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve the amine in anhydrous THF under inert atmosphere.

-

Cool to -78°C (dry ice/acetone bath). Note: For NaH, 0°C is usually sufficient.

-

Add LiHMDS dropwise. Stir for 30 mins to ensure deprotonation.

-

Add Sulfonyl Chloride (neat or in minimal THF) slowly.

-

Allow to warm to RT slowly.

-

Quench: Add saturated

solution carefully.

-

Critical Warning: This method is incompatible if your substrate contains esters, ketones, or other base-sensitive groups.

Tier 3: Changing the Chemistry (SuFEx & Pd-Catalysis)

Diagnosis: The sulfonyl chloride is unstable (hydrolyzes instantly) or the bond cannot be formed via

Option A: SuFEx (Sulfur-Fluoride Exchange)

Sulfonyl Fluorides (

-

Why: The high stability allows you to heat the reaction or use biphasic conditions without destroying the electrophile.

-

Activation: Use Ca(NTf2)2 (Calcium Triflimide) or silyl-activated amines.

Option B: Palladium-Catalysis (Buchwald-Type)

If you cannot make the sulfonamide bond directly, build it from an Aryl Halide.

-

Reagents: Aryl Bromide (

) + Sulfonamide ( -

Catalyst:

/ XPhos. -